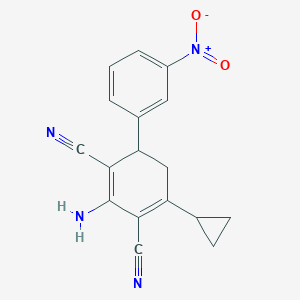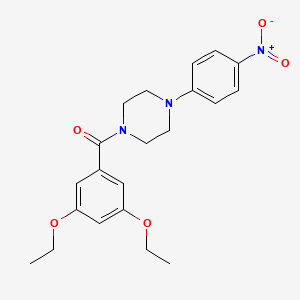![molecular formula C16H6F7NS B5199785 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique structure that makes it useful in many areas of research.
Applications De Recherche Scientifique
8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions in solution. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Mécanisme D'action
The mechanism of action of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This interaction is thought to be responsible for the compound's various biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. It has also been shown to inhibit the growth of bacteria and fungi, making it useful in the development of new antibiotics. Additionally, it has been shown to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline is its versatility. It can be used in a wide range of experiments due to its unique structure and properties. Additionally, its synthesis method has been optimized for high yield and purity, making it suitable for large-scale synthesis. However, one limitation of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline. One area of interest is the development of new compounds based on its structure. These compounds could have novel properties and applications in various fields. Another area of interest is the investigation of its potential for cancer treatment. Studies have shown promising results, and further research could lead to the development of new cancer therapies. Additionally, research could focus on the compound's potential for use as an antibacterial or antifungal agent. Overall, the unique properties and potential applications of this compound make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of 8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline with 2-chloroquinoline-3-thiol in the presence of a base. The reaction takes place at high temperature and results in the formation of the desired product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Propriétés
IUPAC Name |
8-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F7NS/c17-10-9(16(21,22)23)11(18)13(20)15(12(10)19)25-8-5-1-3-7-4-2-6-24-14(7)8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVBOAUCTFAUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)

![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate](/img/structure/B5199737.png)


![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![methyl 4-[2-(benzyloxy)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5199769.png)
![1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
